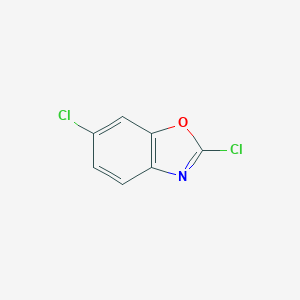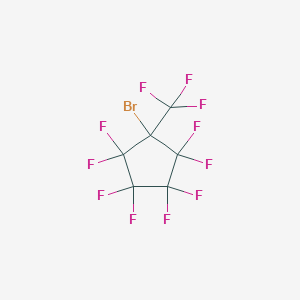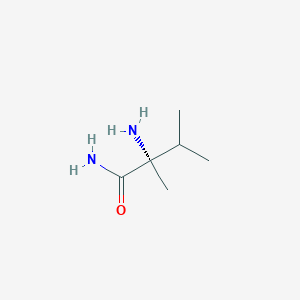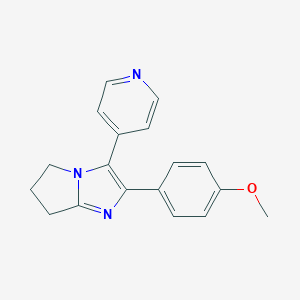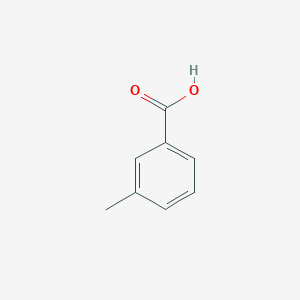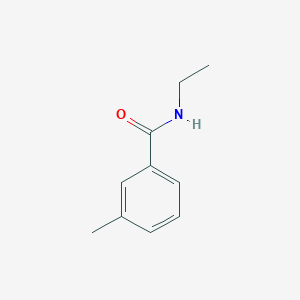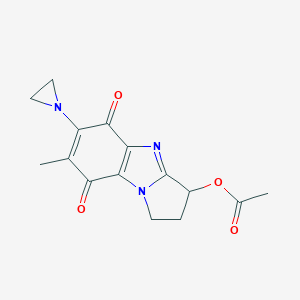
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate, also known as CB 1954, is a prodrug that has been used in cancer research for several decades. It is a synthetic compound that was first synthesized in 1957 by researchers at the University of Birmingham, UK. CB 1954 is a potent cytotoxic agent that has been shown to have selective toxicity towards tumor cells, making it a promising candidate for cancer treatment.
作用机制
The mechanism of action of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 involves the conversion of the prodrug into a cytotoxic agent in the presence of nitroreductase. The reactive species generated by this conversion process then causes DNA damage, which ultimately leads to cell death. The selectivity of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 towards tumor cells is due to the overexpression of nitroreductase in these cells, which allows for the targeted delivery of the cytotoxic agent.
生化和生理效应
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, leading to cell death in tumor cells. It has also been shown to induce apoptosis, a form of programmed cell death that is important in the regulation of cell growth and development. 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its selectivity towards tumor cells, which allows for targeted delivery of the cytotoxic agent. This can help to minimize the side effects associated with traditional chemotherapy. Another advantage of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its potency, which allows for lower doses to be used compared to traditional chemotherapy agents. However, one limitation of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its dependence on the presence of nitroreductase for activation. This limits its effectiveness in tumor types that do not overexpress this enzyme.
未来方向
There are several future directions for research on 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954. One area of research is the development of new prodrugs that can be activated by different enzymes, which would allow for the treatment of a wider range of tumor types. Another area of research is the development of new delivery methods for 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Finally, research could focus on the combination of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 with other cancer treatments, such as radiation therapy or immunotherapy, to enhance its effectiveness.
合成方法
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is synthesized by reacting 6-nitrobenzimidazole with 3-methylaziridine in the presence of a reducing agent. The resulting product is then acetylated to form 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954. The synthesis of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is a complex process that requires several steps and careful attention to detail to ensure the purity and potency of the final product.
科学研究应用
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been extensively studied for its potential as a cancer treatment. It works by being converted into a highly reactive species in the presence of the enzyme nitroreductase, which is overexpressed in many tumor cells. This reactive species then causes DNA damage and ultimately leads to cell death. 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to be effective against a wide range of tumor types, including breast cancer, prostate cancer, and leukemia.
属性
CAS 编号 |
123567-24-8 |
|---|---|
产品名称 |
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate |
分子式 |
C15H15N3O4 |
分子量 |
301.3 g/mol |
IUPAC 名称 |
[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H15N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9H,3-6H2,1-2H3 |
InChI 键 |
FFUXDQVPXSUWDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C)N4CC4 |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C)N4CC4 |
同义词 |
6-N-aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate PBI-A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



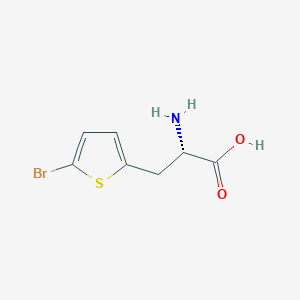
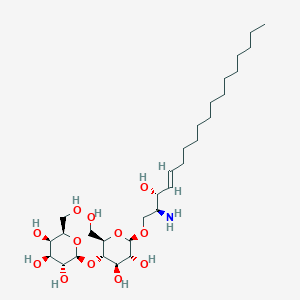
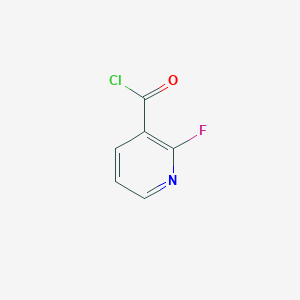
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
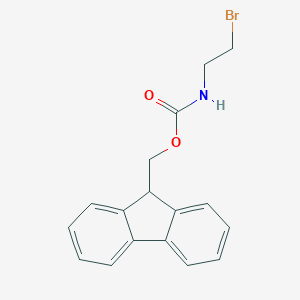
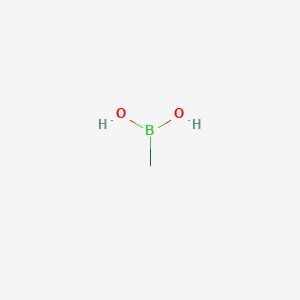
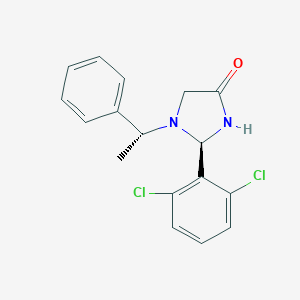
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
